4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol
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Overview
Description
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-methyl-2-furylamine and thiourea.
Cyclization Reaction: These starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as hydrochloric acid, to form the triazine ring.
Purification: The crude product is then purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to its dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as antimicrobial, antiviral, and anticancer agents. The triazine ring system is known for its bioactivity, making it a valuable scaffold in drug design.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-(2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol: Similar structure but with a different substituent on the furan ring.
4-Amino-6-(5-methyl-2-thienyl)-1,6-dihydro-1,3,5-triazine-2-thiol: Contains a thiophene ring instead of a furan ring.
4-Amino-6-(5-methyl-2-pyridyl)-1,6-dihydro-1,3,5-triazine-2-thiol: Features a pyridine ring in place of the furan ring.
Uniqueness
4-Amino-6-(5-methyl-2-furyl)-1,6-dihydro-1,3,5-triazine-2-thiol is unique due to the presence of the 5-methyl-2-furyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-amino-2-(5-methylfuran-2-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-4-2-3-5(13-4)6-10-7(9)12-8(14)11-6/h2-3,6H,1H3,(H4,9,10,11,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKCKODKPULONY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2NC(=S)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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